molecular formula C10H13Cl B13833451 Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- CAS No. 54411-19-7

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-

Cat. No.: B13833451
CAS No.: 54411-19-7
M. Wt: 168.66 g/mol
InChI Key: JVIGKRUGGYKFSL-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-4-propan-2-ylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a chlorine atom is substituted at the second position, a methyl group at the first position, and an isopropyl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene can be achieved through several methods. One common method involves the chlorination of 1-methyl-4-propan-2-ylbenzene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-1-methyl-4-propan-2-ylbenzene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include alkanes and other reduced hydrocarbons.

Scientific Research Applications

2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene involves its interaction with specific molecular targets. The chlorine atom and other functional groups on the benzene ring can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-(2-methyl-2-propen-1-yl)benzene
  • 2-chloro-2-methylpropane
  • 1-chloro-4-(2-methylallyl)benzene

Uniqueness

2-chloro-1-methyl-4-propan-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of a chlorine atom, a methyl group, and an isopropyl group at distinct positions provides it with unique chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of 2-chloro-1-methyl-4-propan-2-ylbenzene, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54411-19-7

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

2-chloro-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3

InChI Key

JVIGKRUGGYKFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)Cl

Origin of Product

United States

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